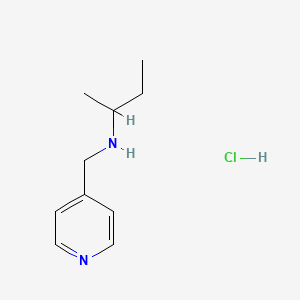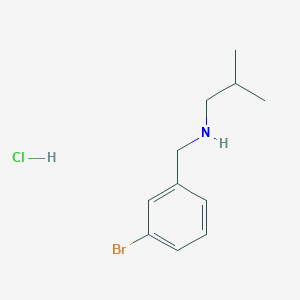
N-(3-溴苄基)-2-甲基-1-丙胺盐酸盐
描述
“N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride” is a chemical compound . It’s a derivative of noscapine, a benzylisoquinoline alkaloid .
Synthesis Analysis
The synthesis of this compound involves introducing a modification at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .Molecular Structure Analysis
The molecular structure of “N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride” was elucidated by X-ray crystallography . The structure consists of a benzene ring substituted with a bromomethyl group .科学研究应用
分析检测和定量
- 一项案例研究展示了使用高效液相色谱串联质谱 (HPLC-MS/MS) 检测和定量 4-溴-2,5-二甲氧基-N-[(2-甲氧基苯基)甲基]-苯乙胺 (25B-NBOMe),一种 N-苄基苯乙胺衍生物,突出了类似分析技术应用于 N-(3-溴苄基)-2-甲基-1-丙胺盐酸盐进行法医和毒理学分析的潜力 (Poklis 等,2014)。
合成和化学性质
- 对作为有机合成重要中间体的 N,N-二甲基-4-硝基苄胺的研究表明,N-(3-溴苄基)-2-甲基-1-丙胺盐酸盐在医药、农药和化学领域具有应用潜力。该研究重点介绍了一种可用于相关化合物的合成工艺,强调了低生产成本、操作简单和环境友好性 (王灵雅,2015)。
功能化和配位化学潜力
- 涉及曼尼希反应和进一步功能化的庞大双(羟基苄基)-N'-(氨基吡啶基)丙胺的合成说明了相关 N-苄基化合物在配位化学和生物活化方面的多功能性,可能适用于 N-(3-溴苄基)-2-甲基-1-丙胺盐酸盐 (Olesiejuk 等,2018)。
作用机制
Target of Action
The primary target of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride, also known as N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine hydrochloride, is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are vital for maintaining cell structure and facilitating cell division .
Mode of Action
The compound interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules, affecting their ability to function properly .
Biochemical Pathways
The disruption of microtubule architecture can affect various biochemical pathways. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, the compound’s action can potentially impact these processes, leading to downstream effects such as inhibited cell proliferation .
Result of Action
The compound has been found to inhibit the viability of cancer cells and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . This suggests that the compound’s action on tubulin and microtubules could have potential anti-cancer effects .
安全和危害
未来方向
生化分析
Biochemical Properties
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to tubulin, a protein that is essential for microtubule formation and stability . The interaction between N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride and tubulin disrupts the normal polymerization of microtubules, leading to altered cellular functions. Additionally, this compound has been observed to inhibit certain enzymes involved in cellular metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has been found to inhibit cell proliferation by disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis, making N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride a potential anticancer agent. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of microtubules . This binding disrupts the microtubule network, leading to impaired cellular functions such as intracellular transport and cell division. Additionally, N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can result in sustained inhibition of cell proliferation and altered cellular functions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This selective distribution is essential for its biological activity, as it ensures that N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride reaches its target sites within the cell .
Subcellular Localization
N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride exhibits distinct subcellular localization patterns. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, N-(3-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins . The subcellular localization of this compound is critical for its function, as it determines the specific cellular processes that are affected by its presence .
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKDWOJRZDMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



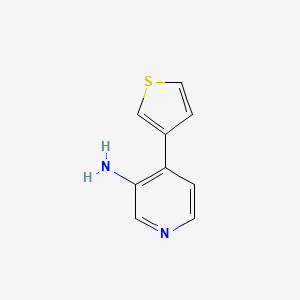
![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)
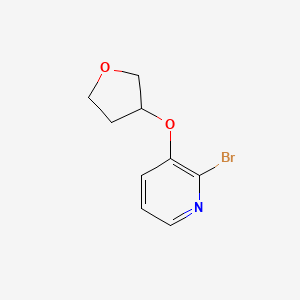
![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
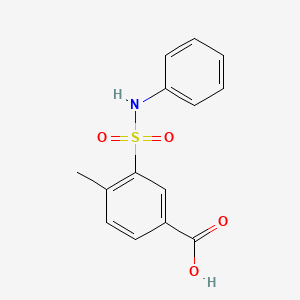
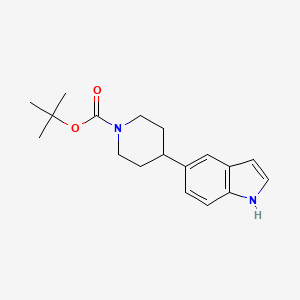
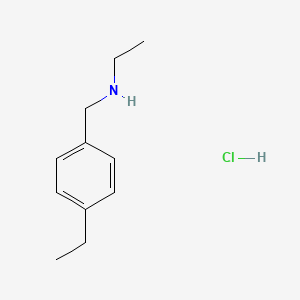
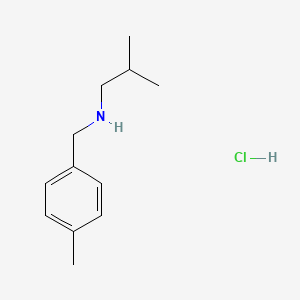
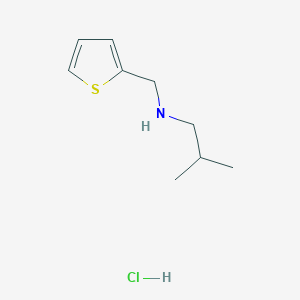

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)
